5-Bromothiophene-2-sulfinicacid
Description
5-Bromothiophene-2-sulfinic acid (C₄H₃BrO₂S₂) is a sulfinic acid derivative of thiophene, featuring a bromine substituent at the 5-position and a sulfinic acid (-SOOH) group at the 2-position. These derivatives are critical intermediates in organic synthesis, particularly in pharmaceutical and materials chemistry. For instance, sulfonamide derivatives of bromothiophene exhibit urease inhibition and antimicrobial activities, as demonstrated in synthesis protocols involving chlorosulfonic acid and Suzuki coupling reactions .
Properties
Molecular Formula |
C4H3BrO2S2 |
|---|---|
Molecular Weight |
227.1 g/mol |
IUPAC Name |
5-bromothiophene-2-sulfinic acid |
InChI |
InChI=1S/C4H3BrO2S2/c5-3-1-2-4(8-3)9(6)7/h1-2H,(H,6,7) |
InChI Key |
MLQCXAGNFBJZHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
5-Bromothiophene-2-sulfinic acid is widely used as a building block in organic synthesis. It participates in various coupling reactions, including:
- Suzuki-Miyaura Coupling : This reaction allows the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.
- Nucleophilic Substitution Reactions : The sulfinic acid group can act as a leaving group, facilitating the introduction of various nucleophiles.
| Reaction Type | Description | Example Products |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds using boronic acids | Arylthiophenes |
| Nucleophilic Substitution | Introduces nucleophiles via sulfinic acid group | Sulfonamide derivatives |
Medicinal Chemistry
In medicinal chemistry, 5-bromothiophene-2-sulfinic acid has shown promise in drug discovery due to its biological activity:
- Antimicrobial Properties : Derivatives of this compound have been investigated for their ability to inhibit bacterial growth, particularly against urease-producing bacteria.
- Anticancer Activity : Some studies indicate that compounds derived from 5-bromothiophene-2-sulfinic acid exhibit cytotoxic effects on cancer cell lines.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of 5-bromothiophene-2-sulfinic acid inhibited urease activity in Proteus mirabilis, suggesting potential therapeutic applications in treating urinary tract infections.
Agricultural Applications
The compound's derivatives have also been explored for their agricultural applications:
- Nematicidal Activity : Research indicates that certain derivatives exhibit significant nematicidal properties against plant-parasitic nematodes such as Bursaphelenchus xylophilus.
| Application Type | Target Organism | Effectiveness (LC50) |
|---|---|---|
| Nematicidal | Bursaphelenchus xylophilus | 25.92 μg/mL |
| Antifungal | Botrytis cinerea | EC50 of 2.67 μg/mL |
Biological Mechanisms
The biological effects of 5-bromothiophene-2-sulfinic acid can be attributed to its interaction with various biological targets:
- Quorum Sensing Inhibition : The compound has been shown to inhibit quorum sensing in Vibrio species by binding to the SmcR protein, thereby reducing virulence and biofilm formation.
- Enzyme Inhibition : Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Mechanism of Action
The mechanism by which 5-Bromothiophene-2-sulfinicacid exerts its effects depends on its specific application. In chemical reactions, the sulfinic acid group acts as a nucleophile or electrophile, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Sulfinic Acid vs. Sulfonyl chloride () is highly reactive, enabling efficient conversion to sulfonamides (e.g., via amidation) .
- Carboxylic Acid Derivatives : Compounds like 5-bromothiophene-2-carboxylic acid () and its benzo-fused analog () exhibit higher thermal stability due to strong hydrogen bonding, unlike sulfinic acid, which may be more acidic but less stable .
Table 2: Reactivity Comparison
Notable Findings:
- Sulfonamide derivatives () show moderate to high yields (60–85%) in Suzuki reactions, highlighting their versatility in constructing complex arylthiophene systems.
- Benzo-fused analogs (e.g., 5-bromobenzo[b]thiophene-2-carboxylic acid) exhibit broader absorption spectra due to extended conjugation, making them superior for photovoltaic applications compared to non-fused derivatives .
Physicochemical Properties
- Sulfonic Acid vs. Sulfinic Acid : While 5-bromothiophene-2-sulfonic acid (CAS 73348-44-4, ) has a higher oxidation state (-SO₃H) and stronger acidity, sulfinic acid (-SOOH) is less acidic but more nucleophilic, favoring reactions with electrophiles.
- Thermal Stability : Sulfonyl chlorides (e.g., ) degrade above 150°C, whereas carboxylic acids () remain stable up to 200°C due to intermolecular hydrogen bonding .
Preparation Methods
Direct Bromination of Thiophene-2-Sulfinic Acid
This method involves the bromination of thiophene-2-sulfinic acid using bromine or bromine-containing reagents.
- Reactants: Thiophene-2-sulfinic acid and bromine.
- Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to minimize side reactions.
- Mechanism: Bromine reacts with the thiophene ring at the 5-position due to its electron-rich nature, facilitated by the sulfinic acid group.
- Yield: Moderate to high yields depending on reaction conditions.
- Straightforward and efficient for small-scale synthesis.
- Requires careful handling of bromine due to its corrosive nature.
Sulfonyl Chloride Hydrolysis
This method uses 5-bromothiophene-2-sulfonyl chloride as a precursor, which undergoes hydrolysis to form the sulfinic acid derivative.
- Reactants: 5-Bromothiophene-2-sulfonyl chloride and water or aqueous base.
- Conditions: The reaction is typically performed under mild heating (e.g., 50–70°C) to facilitate hydrolysis.
- Mechanism: Hydrolysis cleaves the sulfonyl chloride group, forming the sulfinic acid functional group.
- Yield: High yield with minimal by-products.
- High purity of the final product.
- Requires access to sulfonyl chloride, which may involve additional synthetic steps.
Oxidation of Thiophene Derivatives
Oxidation methods can convert thiophene derivatives into sulfinic acids, including 5-Bromothiophene derivatives.
- Reactants: 5-Bromothiophene and oxidizing agents such as hydrogen peroxide or sodium periodate.
- Conditions: Reaction conducted in aqueous or mixed solvents under controlled temperatures.
- Mechanism: Oxidation introduces the sulfinic acid group at the desired position on the thiophene ring.
- Yield: Variable depending on the oxidizing agent and reaction conditions.
- Versatility in using different oxidizing agents.
- Risk of overoxidation leading to sulfonic acid formation.
Crystallization Techniques for Purification
Following synthesis, purification is crucial to ensure high-quality 5-Bromothiophene-2-sulfinic acid. Crystallization is commonly employed.
- Solvent selection depends on solubility parameters (e.g., ethanol or acetone).
- Slow cooling of saturated solutions yields pure crystals.
- Effective removal of impurities.
- Time-consuming process.
Data Table: Summary of Preparation Methods
| Method | Reactants | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Bromination | Thiophene-2-sulfinic acid, Bromine | Low temperature | Moderate-high | Simple setup | Handling bromine risks |
| Sulfonyl Chloride Hydrolysis | 5-Bromothiophene-2-sulfonyl chloride | Mild heating (50–70°C) | High | High purity | Requires precursor synthesis |
| Oxidation | 5-Bromothiophene, H₂O₂/NaIO₄ | Controlled temperatures | Variable | Versatile oxidizing agents | Risk of overoxidation |
| Crystallization | Saturated solution | Slow cooling | N/A | High purification efficiency | Time-intensive |
Analysis and Research Findings
- Reaction Specificity: The bromination method ensures selective substitution at the 5-position due to electronic effects induced by the sulfinic acid group.
- Yield Optimization: Sulfonyl chloride hydrolysis consistently produces high yields with minimal side reactions, making it ideal for industrial applications.
- Environmental Concerns: Oxidation methods require careful monitoring to prevent overoxidation and waste generation.
- Purity Standards: Crystallization remains essential for achieving pharmaceutical-grade purity levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
